molecular formula C9H17NO B14609411 (4E)-4-(Butylimino)pentan-2-one CAS No. 58308-12-6

(4E)-4-(Butylimino)pentan-2-one

Cat. No.: B14609411
CAS No.: 58308-12-6
M. Wt: 155.24 g/mol
InChI Key: WIJGAANQYLMUJM-UHFFFAOYSA-N
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Description

(4E)-4-(Butylimino)pentan-2-one is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(Butylimino)pentan-2-one can be achieved through the condensation reaction between a ketone and a primary amine. One common method involves the reaction of pentan-2-one with butylamine under acidic or basic conditions to form the imine.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(Butylimino)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of butylamine and pentan-2-one.

    Substitution: Formation of substituted imines or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme mechanisms involving imine intermediates.

    Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-4-(Butylimino)pentan-2-one involves its interaction with molecular targets through the imine group. The imine can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds or the modification of existing ones.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-(Ethylimino)pentan-2-one: Similar structure but with an ethyl group instead of a butyl group.

    (4E)-4-(Methylimino)pentan-2-one: Contains a methyl group instead of a butyl group.

    (4E)-4-(Phenylimino)pentan-2-one: Features a phenyl group in place of the butyl group.

Uniqueness

(4E)-4-(Butylimino)pentan-2-one is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. The length and branching of the butyl group can affect the compound’s solubility, boiling point, and interaction with other molecules.

Properties

CAS No.

58308-12-6

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-butyliminopentan-2-one

InChI

InChI=1S/C9H17NO/c1-4-5-6-10-8(2)7-9(3)11/h4-7H2,1-3H3

InChI Key

WIJGAANQYLMUJM-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(C)CC(=O)C

Origin of Product

United States

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